molecular formula C8H14N4 B12227667 N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclobutanamine

N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclobutanamine

Cat. No.: B12227667
M. Wt: 166.22 g/mol
InChI Key: PDGHHWWWDGRKGF-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclobutanamine is a chemical compound that features a cyclobutanamine moiety linked to a 1-methyl-1H-1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclobutanamine typically involves the reaction of cyclobutanamine with a suitable triazole derivative. One common method includes the alkylation of cyclobutanamine with a 1-methyl-1H-1,2,4-triazole-5-methyl halide under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclobutanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclobutanamine is unique due to the presence of the cyclobutanamine moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

N-[(2-methyl-1,2,4-triazol-3-yl)methyl]cyclobutanamine

InChI

InChI=1S/C8H14N4/c1-12-8(10-6-11-12)5-9-7-3-2-4-7/h6-7,9H,2-5H2,1H3

InChI Key

PDGHHWWWDGRKGF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CNC2CCC2

Origin of Product

United States

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